5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H19Cl2N5O2S and its molecular weight is 464.37. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Compounds with structural features similar to "5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" have been explored for their anticancer effects. For instance, thiazolidinone derivatives exhibit moderate to strong antiproliferative activity against human leukemia cell lines, highlighting the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009). Another study synthesized novel thioxothiazolidin-4-one derivatives, showing significant reduction in ascites tumor volume and cell number in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Anti-inflammatory Activity
Several synthesized compounds related to "this compound" have shown promising anti-inflammatory activities. For example, novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones demonstrated significant anti-inflammatory effects in a carrageenan footpad edema test (Koksal et al., 2013).
Antimicrobial Efficacy
Compounds bearing structural resemblance to "this compound" have been evaluated for their antimicrobial properties. A series of thiazolidinone derivatives were synthesized and showed antimicrobial activity against a variety of bacterial and fungal strains, suggesting a potential role in addressing microbial infections (Patel et al., 2012).
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2S/c1-25-6-8-26(9-7-25)16(13-5-4-12(21)11-14(13)22)17-19(28)27-20(30-17)23-18(24-27)15-3-2-10-29-15/h2-5,10-11,16,28H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEQQXGDRKJWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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